molecular formula C9H6N6OS B11177354 6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide

6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide

Cat. No.: B11177354
M. Wt: 246.25 g/mol
InChI Key: KHAFQOFBXQRXFF-UHFFFAOYSA-N
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Description

6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines pyridine, triazole, and pyrimidine rings, making it a versatile scaffold for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acid residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-carbothioamide stands out due to its unique combination of pyridine, triazole, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 with high specificity and potency makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C9H6N6OS

Molecular Weight

246.25 g/mol

IUPAC Name

10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-11-carbothioamide

InChI

InChI=1S/C9H6N6OS/c10-8(17)14-2-1-6-5(7(14)16)3-11-9-12-4-13-15(6)9/h1-4H,(H2,10,17)

InChI Key

KHAFQOFBXQRXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C(=S)N

Origin of Product

United States

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